Cbz-beta-iodo-L-Ala-OBn
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Overview
Description
Cbz-beta-iodo-L-Ala-OBn, also known as carboxybenzyl-beta-iodo-L-alanine benzyl ester, is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of L-alanine, an amino acid, and features a carboxybenzyl (Cbz) protecting group, an iodine atom, and a benzyl ester group. The Cbz group is commonly used to protect amines during chemical reactions, ensuring that the amine group does not react undesirably.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-beta-iodo-L-Ala-OBn typically involves multiple steps:
Protection of L-alanine: The amino group of L-alanine is protected using carboxybenzyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate. This forms Cbz-L-alanine.
Iodination: The beta position of the alanine is iodinated using iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide.
Esterification: The carboxyl group of the iodinated Cbz-L-alanine is esterified with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. This often involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Cbz-beta-iodo-L-Ala-OBn undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Ester Hydrolysis: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Hydrogenation: Palladium on carbon (Pd-C) and hydrogen gas.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amino acids or thiol derivatives.
Hydrogenation: Deprotected amino acids.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Cbz-beta-iodo-L-Ala-OBn is used in various scientific research applications:
Peptide Synthesis: It serves as a building block in the synthesis of peptides, where the Cbz group protects the amine during coupling reactions.
Medicinal Chemistry: It is used in the development of peptide-based drugs and inhibitors.
Bioconjugation: The iodine atom allows for further functionalization, making it useful in bioconjugation techniques.
Chemical Biology: It is employed in the study of protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of Cbz-beta-iodo-L-Ala-OBn primarily involves its role as a protected amino acid derivative. The Cbz group protects the amine, allowing selective reactions at other functional groups. The iodine atom can be substituted with various nucleophiles, enabling the introduction of different functional groups. The benzyl ester group can be hydrolyzed to yield the free carboxylic acid, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
Cbz-beta-iodo-L-Ala-OH: Similar structure but with a free carboxylic acid instead of a benzyl ester.
Cbz-beta-bromo-L-Ala-OBn: Similar structure but with a bromine atom instead of iodine.
Cbz-beta-iodo-D-Ala-OBn: Similar structure but with the D-enantiomer of alanine.
Uniqueness
Cbz-beta-iodo-L-Ala-OBn is unique due to the combination of the Cbz protecting group, the iodine atom, and the benzyl ester group. This combination allows for selective protection and functionalization, making it a versatile intermediate in organic synthesis and peptide chemistry.
Properties
Molecular Formula |
C18H18INO4 |
---|---|
Molecular Weight |
439.2 g/mol |
IUPAC Name |
benzyl (2R)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H18INO4/c19-11-16(17(21)23-12-14-7-3-1-4-8-14)20-18(22)24-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1 |
InChI Key |
UTLXZOSYDVYSPG-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CI)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CI)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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